6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 2,5-dimethoxyphenyl group at position 6 and a piperidin-2-yl moiety at position 2. This compound, referred to as 18 in structural studies, was developed as a potent phosphodiesterase 4 (PDE4) inhibitor with high selectivity for PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) . Its design incorporates a catechol diether moiety on the 6-phenyl appendage, a structural feature critical for optimizing binding affinity and isoform selectivity . The compound exhibits an IC50 of 106 nM against PDE4C, demonstrating significant potency in enzymatic assays .
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
6-(2,5-dimethoxyphenyl)-3-piperidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C18H21N5O2/c1-24-12-6-8-16(25-2)13(11-12)14-7-9-17-20-21-18(23(17)22-14)15-5-3-4-10-19-15/h6-9,11,15,19H,3-5,10H2,1-2H3 |
InChI Key |
FFAMZGZZRUMKLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN3C(=NN=C3C4CCCCN4)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Piperidinyl Group: The piperidinyl group is attached via nucleophilic substitution reactions, often using piperidine as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced triazolopyridazine derivatives.
Substitution: Formation of substituted triazolopyridazine derivatives with various functional groups.
Scientific Research Applications
6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Dimethoxyphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Triazolothiadiazine vs. Triazolopyridazine
The compound is structurally distinct from triazolothiadiazine derivatives (e.g., 10 in ), which replace the pyridazine ring with a thiadiazine ring. Despite sharing the 2,5-dimethoxyphenyl substituent, 10 shows comparable PDE4 inhibition (IC50 ~100 nM) but slightly reduced selectivity due to increased off-target interactions with PDE10A . The pyridazine core in 18 enhances metabolic stability and reduces polar surface area, improving blood-brain barrier penetration in preclinical models .
Substituent-Driven Target Specificity
Piperidinyl vs. Aromatic Substituents
- 6-(3,4-Dimethylphenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine (): Substituting 2,5-dimethoxyphenyl with 3,4-dimethylphenyl reduces PDE4 affinity (IC50 >500 nM) but introduces moderate activity against kinase targets like Tyk2 .
- 6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine (): Chlorine substituents increase lipophilicity, enhancing antibacterial activity (MIC = 8 µg/mL against S. aureus) but diminishing PDE4 selectivity .
Quantitative Comparison of Key Analogs
Mechanistic Insights from Docking Studies
Molecular docking of 18 into PDE4A (PDB: 1OYN) reveals hydrogen bonding between the 2,5-dimethoxy groups and Gln369/Thr333, while the piperidinyl group occupies a hydrophobic pocket near Phe340 . In contrast, TPA023 binds GABAA receptors via π-π stacking between its fluorophenyl group and His102 in the benzodiazepine site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
